Scientific Field: Material Science, Electronics.
Application Summary: 1,4-Di(9H-carbazol-9-yl)benzene is used in the development of novel hole-transporting materials (HTMs) for OLEDs.
Methods of Application: The HTMs were synthesized by Suzuki coupling reactions.
Application Summary: 1,4-Di(9H-carbazol-9-yl)benzene is used in the development of electrochromic polymers for flexible electrochromic devices (ECDs).
Methods of Application: The polymers were electropolymerized on ITO-polyethylene terephthalate (PET) substrates.
Results/Outcomes: The constructed ECDs showed a high transmittance change (up to 40.3% at 690 nm) and long-term electrochemical cycling stability.
Scientific Field: Biotechnology.
Application Summary: Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are used in the development of biosensors.
Methods of Application: The carbazole derivatives are incorporated into the biosensor design due to their excellent electrical and electrochemical properties.
Results/Outcomes: The resulting biosensors show good environmental stability and unique optical properties.
Scientific Field: Material Science.
Application Summary: Carbazole derivatives are used as corrosion inhibitors.
Methods of Application: The carbazole derivatives are applied to the surface of the material to prevent corrosion.
Results/Outcomes: The treated materials show improved resistance to corrosion.
Scientific Field: Renewable Energy.
Application Summary: Carbazole derivatives are used in the development of photovoltaic devices.
Methods of Application: The carbazole derivatives are incorporated into the photovoltaic device design due to their excellent optoelectronic properties.
Results/Outcomes: The resulting photovoltaic devices show good environmental stability and high charge carrier mobility.
Scientific Field: Electronics.
Application Summary: Carbazole derivatives are used in the development of supercapacitors.
Methods of Application: The carbazole derivatives are incorporated into the supercapacitor design due to their excellent electrical and electrochemical properties.
Results/Outcomes: The resulting supercapacitors show good environmental stability and high charge storage capacity.
Scientific Field: Nanotechnology.
Application Summary: Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are used in the development of nanodevices.
Methods of Application: The carbazole derivatives are incorporated into the nanodevice design due to their excellent electrical and electrochemical properties.
Results/Outcomes: The resulting nanodevices show good environmental stability and unique optical properties.
Scientific Field: Energy Storage.
Application Summary: Carbazole derivatives are used in the development of rechargeable batteries.
Methods of Application: The carbazole derivatives are incorporated into the battery design due to their excellent electrical and electrochemical properties.
Results/Outcomes: The resulting batteries show good environmental stability and high charge storage capacity.
Application Summary: Carbazole derivatives are used in the development of electrochemical transistors.
Methods of Application: The carbazole derivatives are incorporated into the transistor design due to their excellent electrical and electrochemical properties.
Results/Outcomes: The resulting transistors show good environmental stability and high charge carrier mobility.
1,4-Di(9H-carbazol-9-yl)benzene is a synthetic organic compound characterized by its unique structure, which consists of a central benzene ring bonded to two 9H-carbazole groups at the 1 and 4 positions. This configuration allows for significant π-conjugation, enhancing its electronic properties. The compound has garnered attention in the fields of organic electronics and materials science due to its high thermal stability and favorable optoelectronic characteristics, making it suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
The chemical behavior of 1,4-Di(9H-carbazol-9-yl)benzene primarily involves electrophilic aromatic substitution reactions due to the electron-rich nature of the carbazole moieties. These reactions can lead to various derivatives by substituting hydrogen atoms on the aromatic rings with different functional groups. Additionally, the compound can undergo cross-coupling reactions, such as Suzuki coupling, which is often employed in synthesizing hole-transporting materials for OLEDs .
1,4-Di(9H-carbazol-9-yl)benzene can be synthesized through several methods:
1,4-Di(9H-carbazol-9-yl)benzene has several notable applications:
Interaction studies involving 1,4-Di(9H-carbazol-9-yl)benzene focus on its electrochemical behavior and compatibility with various substrates in electronic devices. Research highlights its stability under electrochemical cycling conditions, which is crucial for applications in energy storage systems like supercapacitors and batteries . Additionally, studies on its interactions with biological systems are ongoing to explore potential therapeutic uses.
Several compounds are structurally similar to 1,4-Di(9H-carbazol-9-yl)benzene, including:
Compound | Structure Type | Unique Features |
---|---|---|
1,4-Di(9H-carbazol-9-yl)benzene | Two carbazole units on benzene | High thermal stability and optoelectronic properties |
1,3-Di(9H-carbazol-9-yl)benzene | Two carbazole units on benzene | Different electronic behavior due to positioning |
Carbazole | Single carbazole unit | Simpler structure; different reactivity |
N,N'-Bis(carbazolyl)phenylene | Two carbazole units on phenylene | Enhanced electron-donating ability |
This comparison underscores the unique positioning of substituents in 1,4-Di(9H-carbazol-9-yl)benzene that contributes to its distinct electronic characteristics and suitability for advanced material applications .